molecular formula C9H11ClO2 B1591876 1-(Chloromethyl)-2,4-dimethoxybenzene CAS No. 55791-52-1

1-(Chloromethyl)-2,4-dimethoxybenzene

Cat. No.: B1591876
CAS No.: 55791-52-1
M. Wt: 186.63 g/mol
InChI Key: BQBRGOQCWAXXLR-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,4-dimethoxybenzene (CAS: 55791-52-1) is an aromatic compound with the molecular formula C₉H₁₁ClO₂ and a molecular weight of 186.635 g/mol . It features a benzene ring substituted with two methoxy groups at positions 2 and 4, along with a chloromethyl (–CH₂Cl) group at position 1. This compound is widely utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions and pharmaceutical conjugates due to the reactivity of its chloromethyl group .

Properties

CAS No.

55791-52-1

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

1-(chloromethyl)-2,4-dimethoxybenzene

InChI

InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6H2,1-2H3

InChI Key

BQBRGOQCWAXXLR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CCl)OC

Canonical SMILES

COC1=CC(=C(C=C1)CCl)OC

Origin of Product

United States

Comparison with Similar Compounds

The chloromethyl-substituted aromatic compounds listed below share structural similarities but differ in substituents, halogens, or side chains, leading to distinct reactivity and applications.

Structural and Reactivity Comparisons

Table 1: Key Properties and Reactivity of Comparable Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications References
1-(Chloromethyl)-2,4-dimethoxybenzene 2,4-dimethoxy, chloromethyl C₉H₁₁ClO₂ 186.635 Nucleophilic substitutions, pharmaceutical intermediates
1-(Chloromethyl)-4-nitrobenzene 4-nitro, chloromethyl C₇H₆ClNO₂ 171.58 Enhanced reactivity in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing nitro group
1-(Bromomethyl)-3,5-dimethoxybenzene 3,5-dimethoxy, bromomethyl C₉H₁₁BrO₂ 231.09 Faster substitution reactions (Br⁻ is a superior leaving group vs. Cl⁻)
1-(3-Bromopropyl)-2,4-dimethoxybenzene 2,4-dimethoxy, 3-bromopropyl C₁₁H₁₅BrO₂ 259.14 Extended alkyl chain enables diverse cyclization pathways in imidazole synthesis
1-(Bromoethynyl)-2,4-dimethoxybenzene 2,4-dimethoxy, bromoethynyl C₁₀H₉BrO₂ 249.08 Alkyne functionality supports click chemistry or coupling reactions
1-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)benzene 2-fluoro, 3-CF₃, chloromethyl C₈H₅ClF₄ 212.58 Electron-withdrawing CF₃ and F groups reduce ring activation, altering electrophilic substitution patterns

Substituent Effects on Reactivity

  • Electron-Donating Methoxy Groups : The methoxy groups in this compound activate the benzene ring toward electrophilic substitution (e.g., Friedel-Crafts alkylation) but deactivate it toward nucleophilic aromatic substitution. This contrasts with nitro-substituted analogs (e.g., 1-(Chloromethyl)-4-nitrobenzene), where the nitro group strongly deactivates the ring, favoring nucleophilic aromatic substitution .
  • Leaving Group Efficiency : Bromine in analogs like 1-(Bromomethyl)-3,5-dimethoxybenzene enhances substitution reaction rates compared to chlorine due to its lower bond dissociation energy and better leaving-group ability .
  • Chain Length and Functional Groups: Compounds with extended chains (e.g., 1-(3-Bromopropyl)-2,4-dimethoxybenzene) enable cyclization or alkylation reactions inaccessible to shorter-chain derivatives . The ethynyl group in 1-(Bromoethynyl)-2,4-dimethoxybenzene facilitates click chemistry or Sonogashira coupling .

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